molecular formula C7H14ClNO2 B13734931 Carbamic acid, diethyl-, 2-chloroethyl ester CAS No. 20485-87-4

Carbamic acid, diethyl-, 2-chloroethyl ester

Cat. No.: B13734931
CAS No.: 20485-87-4
M. Wt: 179.64 g/mol
InChI Key: PTINMKIBBSJQMM-UHFFFAOYSA-N
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Description

Carbamic acid, diethyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C7H14ClNO2. It is also known by other names such as 2-chloroethyl diethylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diethyl-, 2-chloroethyl ester typically involves the reaction of diethylamine with 2-chloroethyl chloroformate. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Diethylamine+2-chloroethyl chloroformateCarbamic acid, diethyl-, 2-chloroethyl ester+HCl\text{Diethylamine} + \text{2-chloroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Diethylamine+2-chloroethyl chloroformate→Carbamic acid, diethyl-, 2-chloroethyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, diethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form diethylamine and 2-chloroethanol.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Diethylamine and 2-chloroethanol.

    Substitution: Various substituted carbamates.

    Oxidation: Corresponding carbamates.

    Reduction: Amines.

Scientific Research Applications

Carbamic acid, diethyl-, 2-chloroethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.

    Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 2-chloroethyl ester involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve function.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 2-chloroethyl ester
  • Carbamic acid, methyl-, 2-chloroethyl ester
  • Carbamic acid, ethyl-, 2-chloroethyl ester

Uniqueness

Carbamic acid, diethyl-, 2-chloroethyl ester is unique due to its specific structure, which includes two ethyl groups and a 2-chloroethyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in medicine and industry.

Properties

CAS No.

20485-87-4

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-chloroethyl N,N-diethylcarbamate

InChI

InChI=1S/C7H14ClNO2/c1-3-9(4-2)7(10)11-6-5-8/h3-6H2,1-2H3

InChI Key

PTINMKIBBSJQMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OCCCl

Origin of Product

United States

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